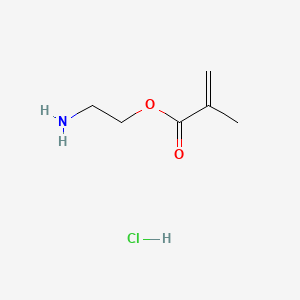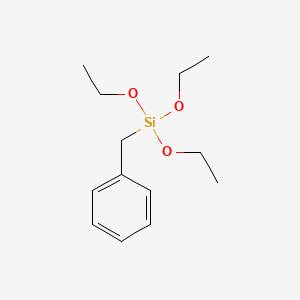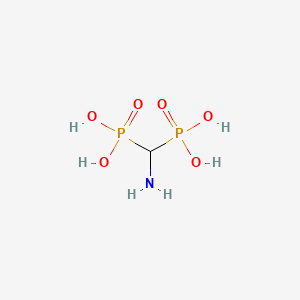
(Aminomethylene)bisphosphonic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of (aminomethylene)bisphosphonic acid derivatives has been shown to yield compounds with significant herbicidal properties. These derivatives have been evaluated for their potential to inhibit plant glutamine synthetase, a critical enzyme in nitrogen metabolism. Compounds with remarkable inhibition capabilities have been identified, suggesting a synthesis route that can produce potent inhibitors of plant enzymatic activity (Obojska et al., 2004).
Molecular Structure Analysis
The molecular structure of (aminomethylene)bisphosphonic acid derivatives plays a crucial role in their biological activity. Structural analyses suggest that steric factors, rather than electronic ones, may be responsible for the inhibitory potential of these compounds. This insight into the molecular structure can guide the design of more effective derivatives with targeted herbicidal or enzymatic inhibition properties.
Chemical Reactions and Properties
The chemical properties of (aminomethylene)bisphosphonic acid derivatives enable them to act as inhibitors for key enzymes in plants. For instance, they have been found to inhibit the first enzyme in the shikimate pathway, 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase, which is crucial for aromatic amino acid biosynthesis. This inhibition suggests a mechanism through which these compounds exert their herbicidal activity, by disrupting essential biosynthetic pathways in plants (Forlani et al., 1996).
Physical Properties Analysis
The physical properties of (aminomethylene)bisphosphonic acid derivatives, such as solubility and stability, are critical for their application as herbicides. While specific studies on these physical properties are limited, understanding these aspects is essential for optimizing the delivery and effectiveness of these compounds in agricultural settings.
Chemical Properties Analysis
Chemically, (aminomethylene)bisphosphonic acid derivatives are characterized by their ability to chelate metal ions, which may contribute to their mechanism of action as enzyme inhibitors. This chelating property is thought to disrupt the metal ion-dependent enzymatic activities in plants, leading to their herbicidal effects. The competitive inhibition of enzymes like inorganic pyrophosphatase by these compounds further supports their role in interfering with essential biochemical processes in target organisms (Komissarenko et al., 1986).
Wissenschaftliche Forschungsanwendungen
Metal Complexes and Wastewater Treatment : (Aminomethylene)bisphosphonic acid is used in the synthesis of metal complexes. Complexes with metals like silver, lead, and calcium have been studied. These complexes have potential applications, including wastewater treatment. For example, they can be used to remove heavy metals from wastewater, as demonstrated in a study conducted in Kuopio, Finland (Galantsev, Haukka, & Drobot, 2018).
Synthesis of Bisphosphonates : (Aminomethylene)bisphosphonates have been synthesized through reactions involving diethyl phosphite and triethyl orthoformate. These compounds, including 1,2,4-triazolyl-3-yl-aminomethylenebisphosphonic acid, exhibit in vitro antiproliferative effects against macrophages, suggesting potential medicinal applications (Miszczyk et al., 2017).
Characterization Studies : The characterization of bisphosphonates is crucial for understanding their properties and applications. Studies involving matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOFMS) have been conducted to understand the fragmentation patterns of bisphosphonates, which is essential for their characterization in biological mixtures (Guénin, Lecouvey, & Hardouin, 2009).
Polymer Chemistry : In polymer chemistry, adaptations of the Moedritzer–Irani and Kabachnik–Fields procedures have been used to prepare bisphosphonate-terminated samples of poly(ethylene glycol). This synthesis pathway opens up applications in material science and biochemistry (Turrin, Hameau, & Caminade, 2012).
Enzyme Inhibition : (Aminomethylene)bisphosphonic acids have been synthesized as inhibitors for enzymes like Arabidopsis thaliana δ(1)-pyrroline-5-carboxylate reductase. These inhibitors show potential in affecting proline synthesis in vivo, which can have implications in agricultural and biological research (Forlani et al., 2013).
Rare Earth Element Complexes : There is research on complexes of (aminomethylene)bisphosphonic acid with rare earth elements. For instance, a study on the complex of lanthanum with neridronic acid (a type of aminomethylene bisphosphonate) has been conducted. These complexes can have unique properties and potential applications in various scientific fields (Galantsev, Drobot, Dorovatovsky, & Khrustalev, 2019).
Conjugation with Biological Compounds : Conjugating (aminomethylene)bisphosphonates with natural biologically active compounds, like ursolic, betulonic, and betulinic acids, creates compounds with enhanced biological activities. These conjugates could be used in medicine as immunomodulators or antitumor drugs (Bekker, Chukanov, Popov, & Grigor’ev, 2013).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[amino(phosphono)methyl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH7NO6P2/c2-1(9(3,4)5)10(6,7)8/h1H,2H2,(H2,3,4,5)(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCICXIVPRNPLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(N)(P(=O)(O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH7NO6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40183861 | |
| Record name | (Aminomethylene)bisphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40183861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Aminomethylene)bisphosphonic acid | |
CAS RN |
29712-28-5 | |
| Record name | P,P′-(Aminomethylene)bis[phosphonic acid] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29712-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminomethylenebisphosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029712285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Aminomethylene)bisphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40183861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (aminomethylene)bisphosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.259 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMINOMETHYLENEBISPHOSPHONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KHY4DLT4EC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




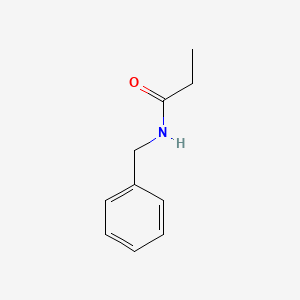

![2-[4-(Carbamoylamino)phenyl]acetic acid](/img/structure/B1265856.png)
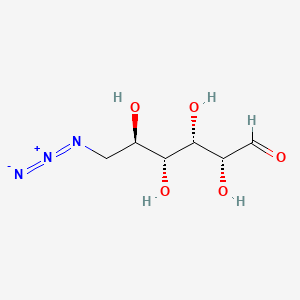
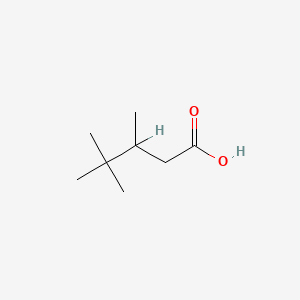
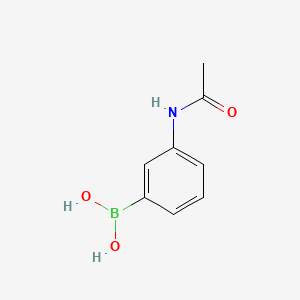



![[5,5'-Biisobenzofuran]-1,1',3,3'-tetrone](/img/structure/B1265869.png)
